molecular formula C23H15ClF3N3O4S B2934906 ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-63-5

ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2934906
CAS No.: 851950-63-5
M. Wt: 521.9
InChI Key: OEZCELFCACAPDA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 4-chlorophenyl group at position 3, a 4-(trifluoromethyl)benzamido moiety at position 5, and an ethyl ester at position 1.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N3O4S/c1-2-34-22(33)18-16-11-35-20(28-19(31)12-3-5-13(6-4-12)23(25,26)27)17(16)21(32)30(29-18)15-9-7-14(24)8-10-15/h3-11H,2H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZCELFCACAPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the chlorophenyl and trifluoromethylbenzamido groups. Common reagents used in these reactions include chlorinating agents, amides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and trifluoromethylbenzamido groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity, making it effective in exerting its effects at lower concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the thieno[3,4-d]pyridazine scaffold but differ in substituents, enabling a comparative analysis of functional group impacts:

Ethyl 4-Oxo-3-Phenyl-5-[4-(Trifluoromethyl)benzamido]-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate (RN: 851947-41-6)

  • Key Differences :
    • Position 3 : Phenyl group (vs. 4-chlorophenyl in the target compound).
    • Position 5 : Identical 4-(trifluoromethyl)benzamido substituent.
  • This analog serves as a baseline for evaluating the role of halogenation in modulating solubility or binding affinity .

Ethyl 4-Oxo-5-[(3-Phenylpropanoyl)Amino]-3-[4-(Trifluoromethyl)Phenyl]-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate

  • Key Differences: Position 5: 3-Phenylpropanoyl group (vs. 4-(trifluoromethyl)benzamido). Position 3: 4-(Trifluoromethyl)phenyl group (vs. 4-chlorophenyl).
  • Implications: The 3-phenylpropanoyl substituent introduces a flexible aliphatic chain, which may enhance conformational flexibility compared to the rigid benzamido group. The trifluoromethyl group at position 3 increases steric bulk and lipophilicity compared to the chlorophenyl group .

Ethyl 3-(4-Fluorophenyl)-5-[(4-Fluorophenyl)Carbonylamino]-4-Oxidanylidene-Thieno[3,4-d]Pyridazine-1-Carboxylate

  • Key Differences :
    • Position 3 : 4-Fluorophenyl (vs. 4-chlorophenyl).
    • Position 5 : 4-Fluorobenzamido (vs. 4-(trifluoromethyl)benzamido).
  • Implications: Fluorine’s higher electronegativity but smaller atomic radius compared to chlorine may reduce steric hindrance while maintaining electron-withdrawing effects.

Tabulated Structural and Functional Comparison

Compound Position 3 Substituent Position 5 Substituent Key Features
Target Compound 4-Chlorophenyl 4-(Trifluoromethyl)benzamido Combines Cl (electron-withdrawing) and CF₃ (lipophilic) groups.
Ethyl 4-Oxo-3-Phenyl-5-[4-(Trifluoromethyl)benzamido]-Analog Phenyl 4-(Trifluoromethyl)benzamido Lacks Cl; simpler aromatic substituent.
Ethyl 4-Oxo-5-[(3-Phenylpropanoyl)Amino]-3-[4-(Trifluoromethyl)Phenyl]-Analog 4-(Trifluoromethyl)phenyl 3-Phenylpropanoyl Aliphatic chain at position 5; increased flexibility.
Ethyl 3-(4-Fluorophenyl)-5-[(4-Fluorophenyl)Carbonylamino]-4-Oxidanylidene-Analog 4-Fluorophenyl 4-Fluorobenzamido Smaller, more electronegative substituents; reduced steric bulk.

Research Findings and Trends

Substituent Effects on Reactivity: Chlorine and trifluoromethyl groups enhance electrophilicity at the thieno[3,4-d]pyridazine core, favoring nucleophilic attack or coordination with biological targets.

Lipophilicity and Solubility :

  • The trifluoromethyl group (logP ~1.44 for similar compounds) increases lipophilicity compared to halogens alone, impacting bioavailability .
  • Ethyl ester moieties generally enhance solubility in organic solvents, critical for synthetic processing .

Synthetic Accessibility :

  • Analogs in and suggest that Suzuki-Miyaura coupling or amidation reactions are viable for introducing aryl/heteroaryl groups at positions 3 and 5 .

Biological Activity

Ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of thieno[3,4-d]pyridazine derivatives, characterized by a unique combination of functional groups that contribute to its biological activity. Below are the key properties:

PropertyDescription
IUPAC Name This compound
Molecular Formula C21H16ClF3N3O4S
CAS Number 851950-61-3
Molecular Weight 463.88 g/mol

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno[3,4-d]pyridazine Core : This includes cyclization of appropriate precursors.
  • Introduction of the Chlorophenyl Group : Achieved through substitution reactions using chlorobenzene derivatives.
  • Attachment of the Trifluoromethyl Benzamido Moiety : This is accomplished via amide coupling reactions.
  • Final Esterification : The compound is finalized by forming the ester group through reaction with ethyl chloroformate.

These synthetic routes require careful optimization to ensure high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Compounds in this class have shown effectiveness against various pathogens, including bacteria and fungi. For example, studies have demonstrated that derivatives with similar structures possess significant inhibitory effects on Staphylococcus aureus and Escherichia coli .

Allosteric Modulation

Emerging evidence suggests that this compound may act as an allosteric modulator for adenosine receptors. This interaction could have implications for treating conditions such as cardiovascular diseases and neurological disorders . Functional assays and radioligand binding studies have been employed to explore its binding affinity and efficacy at these receptors.

Case Studies

  • Antimicrobial Activity Study : In a controlled laboratory setting, derivatives of this compound were tested against a panel of microbial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for sensitive strains .
  • Receptor Binding Affinity Study : A study utilizing radioligand binding assays revealed that the compound binds effectively to adenosine A2A receptors, suggesting potential therapeutic applications in neurology .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-(4-fluorophenyl)-5-(2-(4-nitrophenyl)acetamido)-thieno[3,4-d]pyridazineSimilar heterocyclic structurePotential antimicrobial activity
Ethyl 5-(5-bromofuran-2-carboxamido)-thieno[3,4-d]pyridazineContains a furan ring instead of a chlorophenyl groupAntimicrobial properties
Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridinePyrazole instead of thienopyridazineInvestigated for CNS effects

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